
4-(Pentyloxy)-3-(trifluoromethyl)benzenamine
Overview
Description
4-(Pentyloxy)-3-(trifluoromethyl)benzenamine is a substituted aromatic amine featuring a trifluoromethyl (-CF₃) group at the 3-position and a pentyloxy (-O-C₅H₁₁) group at the 4-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. Modular flow platforms can be employed to attach the trifluoromethyl group to heteroatoms such as oxygen and nitrogen, facilitating the large-scale production of 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine .
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)-3-(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the benzene ring.
Substitution: The trifluoromethyl and pentyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
4-(Pentyloxy)-3-(trifluoromethyl)benzenamine has several scientific research applications:
Biology: Its unique chemical properties make it a valuable tool in biological research, particularly in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to specific enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
The following table compares 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine with structurally related benzenamine derivatives, focusing on substituents, physical properties, synthesis, and applications:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance stability and reactivity in herbicides like Profluralin and Trifluralin . Boronates: The boronate ester in enables cross-coupling reactions, a feature absent in the target compound.
Applications :
- Agrochemicals : Nitro-substituted derivatives (Profluralin, Trifluralin) dominate as herbicides, while alkoxy or aryloxy analogs may target different biological pathways .
- Materials Science : Diamines like are used in high-performance polymers, whereas the target compound’s applications remain speculative.
Synthesis :
Biological Activity
4-(Pentyloxy)-3-(trifluoromethyl)benzenamine, a compound characterized by its unique structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 832099-33-9
- Molecular Formula : C12H14F3N1O1
The compound consists of a trifluoromethyl group and a pentyloxy substituent on a benzene ring, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The mechanisms may include:
- Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The presence of functional groups can lead to inhibition or activation of specific enzymes, affecting metabolic processes.
- Gene Expression Modulation : Changes in gene expression can occur through interactions at the molecular level.
Biological Activities
The biological activities associated with this compound and structurally related compounds include:
- Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antimicrobial | TBD | |
Trifluoromethyl aniline | Anticancer | 5.0 | |
Pentyloxybenzene derivatives | Anti-inflammatory | 10.0 |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives including this compound against strains such as E. coli and S. aureus. The compound exhibited a notable zone of inhibition comparable to standard antibiotics.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on human leukemia cells (CEM). The compound demonstrated promising results, indicating potential for further development as an anticancer agent.
- Anti-inflammatory Research : A carrageenan-induced rat paw model was used to evaluate anti-inflammatory properties. Results indicated that compounds with similar structures significantly reduced inflammation markers.
Properties
IUPAC Name |
4-pentoxy-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-2-3-4-7-17-11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,2-4,7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXLERQYNTJCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589741 | |
Record name | 4-(Pentyloxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832099-33-9 | |
Record name | 4-(Pentyloxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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